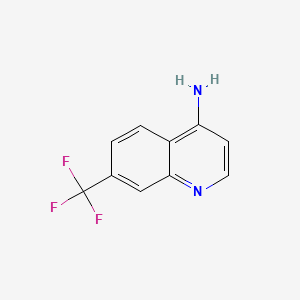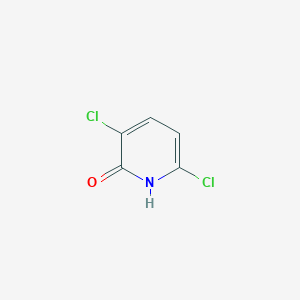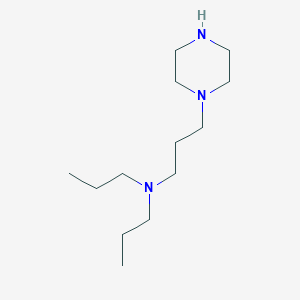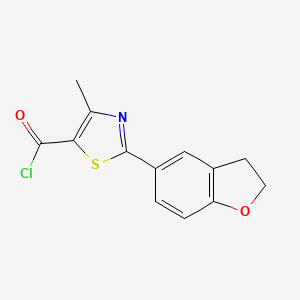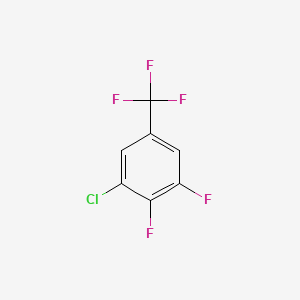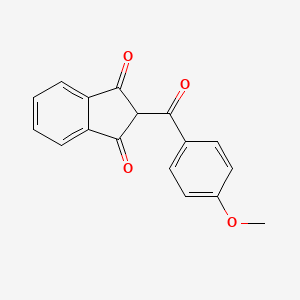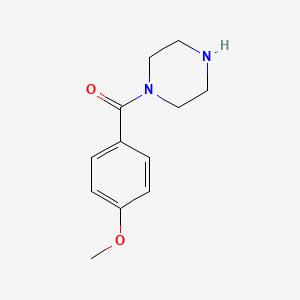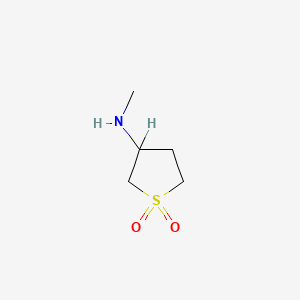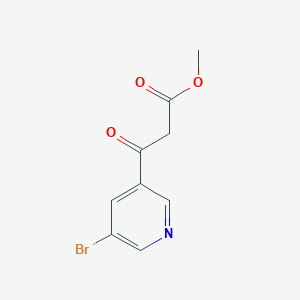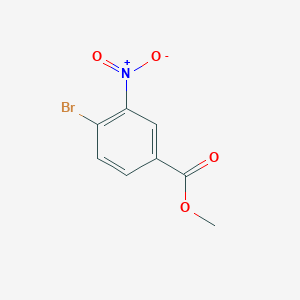
甲基6-喹啉乙酸酯
概述
描述
“Methyl 6-quinolineacetate” is a chemical compound with the molecular formula C12H11NO2 . It is also known by other names such as “methyl 2-quinolin-6-ylacetate” and "6-Quinolineacetic acid, methyl ester" .
Molecular Structure Analysis
The molecular weight of “Methyl 6-quinolineacetate” is 201.22 g/mol . The InChI string representation of its structure isInChI=1S/C12H11NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7H,8H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical and Chemical Properties Analysis
“Methyl 6-quinolineacetate” has a molecular weight of 201.22 g/mol . It has a computed XLogP3 value of 2, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its topological polar surface area is 39.2 Ų . The compound has a rotatable bond count of 3 .科学研究应用
合成和化学性质
甲基6-喹啉乙酸酯及其衍生物在有机化学领域得到了广泛研究,特别是在各种化合物的合成中。甲基取代的吲哚[2,3-b]喹啉类化合物的合成和构效关系研究表明,这些化合物中甲基取代的重要性,这些化合物对原核生物和真核生物都表现出显著的细胞毒性和抗微生物活性,突显了它们在医药化学中的潜力(Peczyńska-Czoch等,1994)。此外,1,4-二氢-2-甲基-4-氧基-3-喹啉甘氧酸及其相关化合物的合成进一步展示了甲基6-喹啉乙酸酯在合成复杂有机分子中的多功能性(Kurihara et al., 1983)。
生物应用
甲基6-喹啉乙酸酯衍生物在各种生物应用中显示出潜力。例如,取代的1,4-二氢-5-甲基-4-氧基-3-喹啉羧酸已被合成并测试其体外和体内抗菌活性,表明其对革兰氏阳性细菌的活性增强(Miyamoto et al., 1995)。此外,新型四氢-6-喹啉乙酸衍生物的合成和抗风湿活性突显了这些化合物在治疗慢性炎症中的潜在治疗应用(Kohno et al., 1997)。
纳米材料应用
最近的研究还探讨了纳米材料在喹啉衍生物合成中的应用。利用Fe3O4@SiO2纳米颗粒辅助的大规模合成2-甲基-6-硝基喹啉,展示了纳米技术在增强喹啉合成产率和效率方面的潜力。这种方法特别适用于类似氯喹和羟氯喹这样的药物的生产,这些药物已被用于治疗COVID-19(Chandrappa et al., 2020)。
生化分析
Biochemical Properties
Methyl 6-quinolineacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between methyl 6-quinolineacetate and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, methyl 6-quinolineacetate has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
Methyl 6-quinolineacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, methyl 6-quinolineacetate can influence cell growth and survival. Furthermore, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of action of methyl 6-quinolineacetate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, methyl 6-quinolineacetate has been observed to inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins. This inhibition can result in altered cellular signaling and gene expression. Additionally, methyl 6-quinolineacetate can bind to DNA, affecting transcriptional regulation and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 6-quinolineacetate can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that methyl 6-quinolineacetate can degrade over time, leading to a decrease in its efficacy. Long-term exposure to methyl 6-quinolineacetate has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of methyl 6-quinolineacetate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, methyl 6-quinolineacetate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
Methyl 6-quinolineacetate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized to form different metabolites, which may have distinct biological activities. The interaction of methyl 6-quinolineacetate with cofactors such as NADPH can influence its metabolic flux and the levels of metabolites produced. These metabolic pathways are crucial for understanding the overall impact of methyl 6-quinolineacetate on cellular function .
Transport and Distribution
Within cells and tissues, methyl 6-quinolineacetate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of methyl 6-quinolineacetate across cellular membranes, affecting its localization and accumulation. The distribution of methyl 6-quinolineacetate can influence its activity and function, as it may concentrate in specific cellular compartments or tissues .
Subcellular Localization
The subcellular localization of methyl 6-quinolineacetate is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects. For example, methyl 6-quinolineacetate has been found to localize in the mitochondria, where it can impact mitochondrial function and energy metabolism. The localization of methyl 6-quinolineacetate is essential for understanding its role in cellular processes .
属性
IUPAC Name |
methyl 2-quinolin-6-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUOFKCRVNHDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363806 | |
| Record name | Methyl 6-quinolineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5622-36-6 | |
| Record name | Methyl 6-quinolineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route used to prepare ethyl 6-quinolineacetate in this study?
A1: Ethyl 6-quinolineacetate is synthesized through the condensation of ethyl ethoxalylacetate with the ethyl ester of 4-aminophenylacetate, followed by ring-closure in boiling phenyl ether [].
Q2: Were the researchers successful in decarboxylating the synthesized 6-quinolineacetic acid derivatives?
A2: The attempts to decarboxylate the 6-quinolineacetic acid derivatives (III and IV in the paper) were unsuccessful. The researchers obtained high melting point substances that were difficult to purify and could not be clearly identified [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

